

An In-depth Technical Guide to 2,4-Diiodooxazole: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4-Diiodooxazole**

Cat. No.: **B1326457**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diiodooxazole is a halogenated heterocyclic compound belonging to the oxazole family. The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. The presence of two iodine atoms on the oxazole core imparts unique chemical properties and reactivity, making it a valuable building block in organic synthesis, particularly for the construction of more complex molecules through cross-coupling reactions. This technical guide provides a comprehensive overview of the known physical and chemical properties, synthetic methodologies, and reactivity of **2,4-diiodooxazole**, with a focus on its potential applications in medicinal chemistry and drug development.

Physical and Chemical Properties

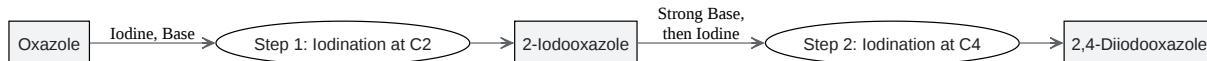
Currently, detailed experimental data for all physical and chemical properties of **2,4-diiodooxazole** are not extensively reported in the public domain. However, based on available information and general principles of organic chemistry, the following properties can be summarized.

General Properties

Property	Value	Source
Molecular Formula	C ₃ HI ₂ NO	[1] [2]
Molecular Weight	320.86 g/mol	[1]
Appearance	Solid	[1] [2]
Melting Point	98-103 °C	[1]

Solubility and Other Properties

Quantitative data on the boiling point, solubility in various organic solvents, and pKa of **2,4-diiodoxazole** are not readily available in the cited literature. However, it is expected to be soluble in common organic solvents like tetrahydrofuran (THF), diethyl ether, and dichloromethane, which are often used in its synthesis and subsequent reactions. The presence of the iodine atoms increases the molecular weight and likely results in a higher boiling point compared to unsubstituted oxazole.


Synthesis of 2,4-Diiodoxazole

A definitive, detailed experimental protocol for the synthesis of **2,4-diiodoxazole** is not explicitly outlined in the available search results. However, the literature on the synthesis of halogenated oxazoles provides a strong basis for a potential synthetic route, primarily through the regioselective iodination of an oxazole precursor.

Proposed Synthetic Pathway: Iodination of Oxazole

A plausible method for the synthesis of **2,4-diiodoxazole** involves a two-step iodination of oxazole. This approach is based on the known reactivity of oxazoles, where electrophilic substitution and metallation-iodination are common strategies for introducing halogen atoms.

A potential synthetic workflow is outlined below:

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **2,4-diiodoxazole** from oxazole.

Experimental Considerations:

- Step 1: Synthesis of 2-Iodooxazole: The C2 position of the oxazole ring is the most acidic and therefore the most susceptible to deprotonation and subsequent reaction with an electrophile. Treatment of oxazole with a suitable base followed by the addition of an iodine source (e.g., I₂) would likely yield 2-iodooxazole.
- Step 2: Synthesis of **2,4-Diiodoxazole**: The introduction of the second iodine atom at the C4 position can be more challenging. A common strategy for the functionalization of the C4 position of oxazoles involves the use of 2-lithiooxazoles. In this approach, a 2-substituted oxazole is treated with a strong base to generate a lithiated intermediate, which can then direct substitution to the C4 position. A study by Vedejs and Luchetta describes a method for the iodination of oxazoles at the C4 position via 2-lithiooxazoles, which could be adapted for the synthesis of **2,4-diiodoxazole** from a suitable 2-iodooxazole precursor.[3][4]

Spectroscopic Data

Specific, experimentally determined spectroscopic data for **2,4-diiodoxazole**, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, are not available in the reviewed literature. However, based on the known spectra of related oxazole derivatives and general spectroscopic principles, the expected spectral characteristics can be predicted.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of **2,4-diiodoxazole** is expected to be simple, showing a single signal for the proton at the C5 position. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the adjacent oxygen atom and the iodine atom at C4.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum should display three distinct signals corresponding to the three carbon atoms of the oxazole ring (C2, C4, and C5). The chemical shifts of C2 and C4 will be significantly affected by the attached iodine atoms, likely appearing at lower field strengths.

Predicted Mass Spectrum

In a mass spectrum, the molecular ion peak $[M]^+$ for **2,4-diiodoxazole** would be expected at m/z 321. The fragmentation pattern would likely involve the loss of iodine atoms and cleavage of the oxazole ring.[5]

Predicted IR Spectrum

The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the lone aromatic proton, as well as C=N and C-O stretching vibrations characteristic of the oxazole ring.[6]

Chemical Reactivity

The reactivity of **2,4-diiodoxazole** is dominated by the presence of the two carbon-iodine bonds, making it a valuable substrate for cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

A significant application of **2,4-diiodoxazole** is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the selective formation of carbon-carbon bonds at the C2 and C4 positions. Research by Bach and coworkers has demonstrated the regioselective cross-coupling of 2,4-dihalooxazoles.[4] Typically, the C2 position is more reactive towards oxidative addition of the palladium catalyst, allowing for sequential and site-selective functionalization. This makes **2,4-diiodoxazole** a versatile building block for the synthesis of trisubstituted oxazoles and more complex polyoxazole structures.[4]

A generalized workflow for a sequential Suzuki-Miyaura coupling is depicted below:

[Click to download full resolution via product page](#)

Caption: Sequential Suzuki-Miyaura cross-coupling of **2,4-diiodoxazole**.

Experimental Protocol for Suzuki-Miyaura Coupling (General):

A general procedure for a Suzuki-Miyaura reaction involves the following steps:

- A reaction vessel is charged with the aryl halide (e.g., **2,4-diiodoxazole**), a boronic acid or ester, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{OAc})_2$ with a phosphine ligand), and a base (e.g., K_2CO_3 , Cs_2CO_3).
- An appropriate solvent system (e.g., a mixture of toluene, ethanol, and water) is added.
- The reaction mixture is heated, typically under an inert atmosphere, until the starting material is consumed (monitored by TLC or GC-MS).
- Upon completion, the reaction is worked up by extraction and purified by column chromatography.

Applications in Drug Development

While there is no specific information on the biological activity of **2,4-diiodoxazole** itself, the oxazole scaffold is a common motif in many biologically active compounds and approved drugs. Oxazole derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[\[1\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

The ability to functionalize **2,4-diiodoxazole** at two distinct positions through cross-coupling reactions makes it a valuable tool for generating libraries of diverse oxazole-containing compounds for drug discovery screening. The introduction of various aryl and heteroaryl groups can modulate the biological activity and pharmacokinetic properties of the resulting molecules.

Potential Signaling Pathways:

The biological targets of oxazole-containing drugs are diverse and depend on the overall structure of the molecule. For example, some oxazole derivatives have been shown to act as inhibitors of enzymes such as cyclooxygenase (COX), protein kinases, and topoisomerases.[\[1\]](#)[\[7\]](#) The development of novel 2,4-disubstituted oxazoles derived from **2,4-diiodoxazole** could lead to the discovery of new modulators of these or other signaling pathways.

Safety Information

2,4-Diiodooxazole is classified as an eye irritant.^[1] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

2,4-Diiodooxazole is a valuable and versatile building block in organic synthesis, particularly for the construction of complex, substituted oxazoles. While detailed information on its physical properties and a specific, optimized synthesis protocol are not yet fully available in the public domain, its reactivity in Suzuki-Miyaura cross-coupling reactions is a key feature that enables its use in the development of novel compounds with potential applications in medicinal chemistry. Further research into the synthesis, properties, and biological activity of **2,4-diiodooxazole** and its derivatives is warranted to fully explore its potential in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benthamscience.com [benthamscience.com]
- 2. [Oxazole](http://webbook.nist.gov) [webbook.nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]

- 9. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,4-Diiodooxazole: Properties, Synthesis, and Reactivity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1326457#physical-and-chemical-properties-of-2-4-diiodooxazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com